
3-Fluorothiophene-2-carbaldehyde
Vue d'ensemble
Description
3-Fluorothiophene-2-carbaldehyde (3FTC) is an organofluorine compound that is primarily used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. 3FTC is a versatile and highly reactive compound that has been used for a variety of different applications in the laboratory.
Applications De Recherche Scientifique
Antibacterial and Haemolytic Applications
3-Fluorothiophene-2-carbaldehyde derivatives exhibit significant biological activities. A study by Ali et al. (2013) demonstrated that 4-arylthiophene-2-carbaldehyde compounds, synthesized through Suzuki-Miyaura cross-coupling, showed excellent antibacterial and haemolytic activities. Specifically, a derivative, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile, exhibited outstanding antibacterial activity against Pseudomonas aeruginosa and was also an effective nitric oxide scavenger (Ali et al., 2013).
Applications in Liquid Chromatography and Fluorogenic Analysis
This compound analogs have applications in liquid chromatography. Beale et al. (1990) synthesized and characterized 3-(2-Furoyl)quinoline-2-carbaldehyde as a fluorogenic derivatizing reagent. This reagent forms highly fluorescent isoindoles with primary amines, demonstrating its potential in high-sensitivity analysis of amino acids through laser-induced fluorescence (Beale et al., 1990).
Photophysical Properties and Fluorescence Deactivation
A study by Bourque et al. (2009) used 3-thiophene carbaldehydes to examine the photophysical properties and origins of fluorescence suppression in azomethines. This study provides insights into the fluorescence deactivation mechanisms in thiophene-based compounds (Bourque et al., 2009).
Use in Organic Synthesis
This compound derivatives are valuable in organic synthesis. Alcaide et al. (2008) reported the use of tetrahydrothiophene-3-carbaldehydes in Barbier-type carbonyl-addition reactions, demonstrating their utility in constructing complex organic structures (Alcaide et al., 2008).
Applications in Material Chemistry
Compounds derived from this compound have applications in material chemistry. For example, Gohier et al. (2013) explored 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes, highlighting its potential in developing advanced materials (Gohier et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSTEQMQRCOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623847 | |
| Record name | 3-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32431-83-7 | |
| Record name | 3-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



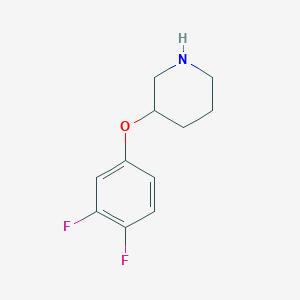
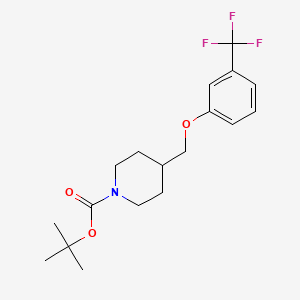

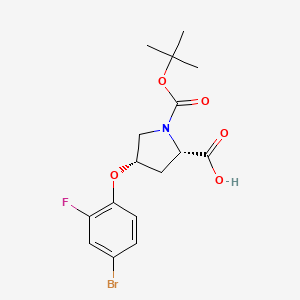

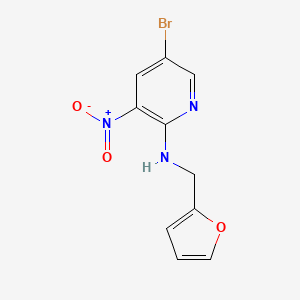




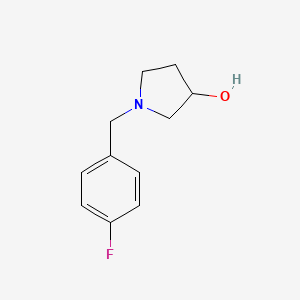


![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)